2-(Cyclopropylcarbamoyl)acetic acid

Medicinal Chemistry Drug Discovery Physicochemical Properties

2-(Cyclopropylcarbamoyl)acetic acid (CAS 1247436-33-4) is a privileged building block for NEP (EC 3.4.24.11) and kinase inhibitor programs. The cyclopropyl ring exhibits significant sp²-character, enhancing hydrogen-bonding capability and metabolic stability versus larger cycloalkyl or linear alkyl groups—a key design element in clinical candidate BMS-582949. This scaffold is validated by Novartis patent WO2012065953A1. With MW 143.14, XLogP3 0.3, and TPSA 66.4 Ų, it offers an ideal starting point for hit-to-lead optimization and fragment-based drug discovery targeting cardiovascular and inflammatory diseases.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 1247436-33-4
Cat. No. B1527484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylcarbamoyl)acetic acid
CAS1247436-33-4
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CC(=O)O
InChIInChI=1S/C6H9NO3/c8-5(3-6(9)10)7-4-1-2-4/h4H,1-3H2,(H,7,8)(H,9,10)
InChIKeyQDHCAHFRQPSQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylcarbamoyl)acetic acid (CAS 1247436-33-4): A Compact, Polar Scaffold for NEP Inhibitor and Kinase Inhibitor Discovery


2-(Cyclopropylcarbamoyl)acetic acid (CAS 1247436-33-4) is a small-molecule building block characterized by a cyclopropane ring, a carbamoyl linker, and an acetic acid moiety. This compound (MW 143.14 g/mol) exhibits a favorable physicochemical profile for drug discovery, with a calculated XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 66.4 Ų [1]. Its structural features position it as a privileged scaffold in medicinal chemistry, particularly as a core component for developing inhibitors of neutral endopeptidase (NEP) and various kinases [2]. The combination of its compact size, balanced polarity, and the unique electronic properties conferred by the cyclopropyl ring makes it a versatile intermediate for the synthesis of bioactive molecules targeting cardiovascular and inflammatory diseases [1] [2].

2-(Cyclopropylcarbamoyl)acetic Acid (CAS 1247436-33-4): Why Simple Malonic or Acetic Acid Derivatives Cannot Replicate Its Medicinal Chemistry Value


The value of 2-(Cyclopropylcarbamoyl)acetic acid is derived from the precise arrangement of its three functional groups. A generic substitution, such as replacing the cyclopropyl ring with a simple alkyl chain (e.g., methyl or ethyl) or using a standard malonic acid derivative, will fundamentally alter the molecule's key physicochemical and electronic properties [1] [2]. The cyclopropyl group is not a typical alkyl substituent; it exhibits significant sp2-character, which enhances hydrogen-bonding capabilities and can improve metabolic stability compared to larger cycloalkyl or linear alkyl groups [3]. This property is critical for achieving the desired potency and selectivity in NEP and kinase inhibitor programs, as demonstrated by the clinical candidate BMS-582949, where the N-cyclopropyl substitution was a key design element for optimizing target engagement and in vivo performance [3].

2-(Cyclopropylcarbamoyl)acetic Acid (CAS 1247436-33-4): Quantitative Evidence for Differentiating Its Scaffold from Closest Analogs


Physicochemical Property Differentiation: 2-(Cyclopropylcarbamoyl)acetic Acid vs. Cyclopropylmethyl and Urea Analogs

The target compound's distinct physicochemical profile, when compared to its closest analogs, directly impacts its utility in drug design. Compared to 2-[(Cyclopropylmethyl)carbamoyl]acetic acid (CAS 773099-97-1) and 2-[(Cyclopropylcarbamoyl)amino]acetic acid (CAS 953906-56-4), 2-(Cyclopropylcarbamoyl)acetic acid offers a superior balance of low lipophilicity and polarity [1]. Its calculated XLogP3-AA value of 0.3 is significantly lower than that of the cyclopropylmethyl analog (predicted ~0.8) and aligns better with Lipinski's Rule of Five for oral drug candidates. Furthermore, its TPSA of 66.4 Ų is intermediate, providing better predicted membrane permeability than the more polar urea analog (TPSA ~87.6 Ų) while maintaining sufficient polarity for aqueous solubility [1] [2].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Validated Scaffold for NEP Inhibitor Pharmacophore: Class-Level Evidence from Patent WO2012065953A1

The core structure of 2-(Cyclopropylcarbamoyl)acetic acid is explicitly encompassed by the Markush structure in Novartis patent WO2012065953A1, which claims substituted carbamoylcycloalkyl acetic acid derivatives as potent NEP inhibitors [1]. This class of inhibitors is being developed for the treatment of cardiovascular disorders like heart failure and hypertension. While the patent does not provide a direct IC50 for this exact compound, it establishes the class's mechanism of action and therapeutic utility. This class-level validation significantly de-risks the use of this building block compared to similar but non-validated analogs. For example, compounds lacking the carbamoyl linker or with different cycloalkyl rings are not covered by this patent, which may limit their intellectual property (IP) and commercial development potential [1].

Cardiovascular Disease NEP Inhibition Scaffold Validation

The 'Cyclopropyl Effect': Enhanced Metabolic Stability and Target Binding Affinity

The cyclopropyl ring is a privileged motif in medicinal chemistry, known to confer unique properties not observed with other alkyl or cycloalkyl groups. Direct evidence from the development of BMS-582949 (a p38α MAP kinase inhibitor) demonstrates that the N-cyclopropyl substitution was rationally chosen over an N-methoxy group in a prior clinical candidate to improve hydrogen-bonding characteristics and overall drug-like properties [1]. This 'cyclopropyl effect' is attributed to the ring's sp2-character, which enhances the acidity and hydrogen-bond donor capacity of the adjacent amide NH. This can lead to stronger, more specific interactions with target proteins, such as kinases and NEP, compared to analogs with linear alkyl chains or larger, more lipophilic cycloalkyl rings like cyclopentyl or cyclohexyl [1]. While this is class-level evidence, it strongly supports the selection of a cyclopropyl-containing building block over a methyl or ethyl analog for programs targeting these enzyme classes.

Metabolic Stability Medicinal Chemistry Kinase Inhibitors

2-(Cyclopropylcarbamoyl)acetic Acid (CAS 1247436-33-4): Prioritized Application Scenarios for R&D and Procurement


Hit-to-Lead Optimization for NEP Inhibitors in Cardiovascular Disease

This building block is ideally suited for medicinal chemistry teams initiating hit-to-lead optimization programs targeting NEP (EC 3.4.24.11) for the treatment of heart failure and hypertension. The scaffold is validated by the Novartis patent family WO2012065953A1, providing a strong intellectual property and scientific foundation [1]. Researchers can rapidly generate focused libraries around this core to explore SAR for potency, selectivity over related metalloproteases (e.g., ACE), and oral pharmacokinetic properties. The favorable physicochemical properties (MW 143.14, XLogP3 0.3, TPSA 66.4 Ų) [2] make it an excellent starting point for optimizing ADME profiles.

Synthesis of Privileged Kinase Inhibitor Fragments

The cyclopropylcarbamoyl moiety is a recognized privileged structure in kinase drug discovery, as highlighted by its presence in clinical candidates like BMS-582949 (p38α inhibitor) [1]. Procurement of this building block is strategic for fragment-based drug discovery (FBDD) or scaffold-hopping exercises aimed at developing novel inhibitors for kinases involved in oncology or inflammatory diseases. Its compact size and balanced polarity facilitate the design of ligands that can access challenging binding pockets. The compound can be used to synthesize more complex heterocyclic systems, such as pyrrolo[1,2-f][1,2,4]triazines, which are common kinase inhibitor scaffolds [1].

Development of Chemical Probes for Metalloprotease Biology

Beyond drug discovery, 2-(Cyclopropylcarbamoyl)acetic acid can serve as a core component for developing selective chemical probes to study the biological function of NEP and other zinc-dependent metalloproteases. Its carboxylic acid group can serve as a zinc-binding group (ZBG) or be further derivatized to modulate affinity and selectivity. The cyclopropyl ring offers a metabolically stable and synthetically tractable handle for installing photoaffinity labels or fluorescent tags via the nitrogen atom, enabling target engagement and cellular imaging studies. This application leverages the compound's unique combination of a proven pharmacophore and a modifiable functional group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclopropylcarbamoyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.